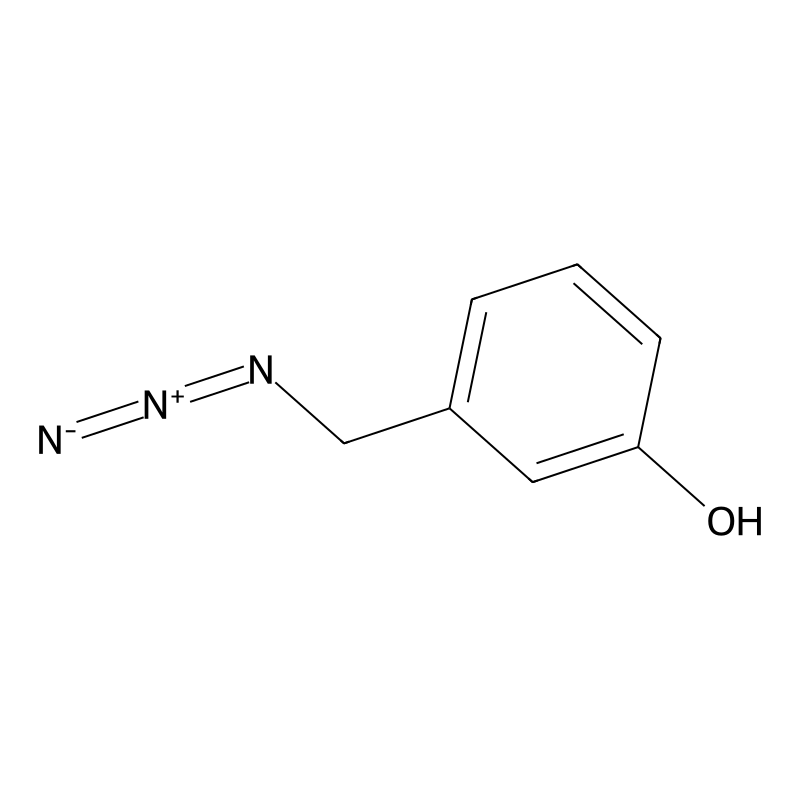

3-(Azidomethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Azidomethyl)phenol is a bifunctional organic compound featuring a reactive azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, and a phenolic hydroxyl group. This structure allows its use as a versatile building block where the azide serves as a covalent anchor point for conjugation, while the meta-positioned hydroxyl group can modulate solubility, participate in secondary reactions like etherification or esterification, or establish specific non-covalent interactions such as hydrogen bonding in the final product.

The positional isomerism of the azidomethyl and hydroxyl groups on the phenyl ring is critical and dictates performance, making the 2-, 3-, and 4-isomers non-interchangeable for many applications. The 2-(ortho) isomer is subject to significant steric hindrance and potential intramolecular hydrogen bonding, which can alter azide reactivity and accessibility. The 4-(para) isomer places the hydroxyl group in direct electronic communication with the azidomethyl group via the aromatic system, affecting the azide's electronic properties. The 3-(meta) isomer provides a distinct electronic and steric environment, avoiding the intramolecular interactions of the ortho isomer and the direct conjugation effects of the para isomer, leading to predictable reactivity and a unique geometric vector for the hydroxyl group in the final conjugated product. This makes the choice of the 3-isomer a deliberate decision based on specific synthetic and application requirements.

References

- [1] Kormos, C. M., & Moore, J. S. (2006). A para- to meta-isomerization of phenols. *eScholarship, McGill University*. This source discusses the distinct chemical properties and synthetic challenges associated with meta-substituted phenols compared to their ortho/para counterparts.

- [2] Ishihara, Y., & Baran, P. S. (2016). A Practical Synthesis of m-Aryloxy Phenols. *MDPI*. This review highlights the distinct synthetic routes required for meta-aryloxy phenols, underscoring their unique chemical identity compared to ortho/para isomers.

Precursor Suitability: Access to a Pure Meta-Isomer Avoids Complex Ortho/Para Purification

The synthesis of meta-substituted phenols is often more challenging than that of ortho- and para-isomers, which are typically produced as a mixture during electrophilic aromatic substitution. Processes to obtain pure 3-alkylphenols often require specific catalysts or multi-step routes to overcome the inherent directing effects of the hydroxyl group. For example, alkylation of phenol with ethylene over H-ZSM-5/Al2O3 at 400 °C yields an isomeric mixture where the desired 3-ethylphenol is only 39.8% of the ethylphenol products, necessitating subsequent separation or selective dealkylation steps. Procuring the pure 3-(Azidomethyl)phenol isomer bypasses these complex purification challenges, ensuring high starting material purity and process reproducibility.

| Evidence Dimension | Synthetic Regioselectivity |

| Target Compound Data | Provides direct access to the pure 3- (meta) isomer. |

| Comparator Or Baseline | Typical electrophilic substitution on phenol yields ortho/para mixtures (e.g., 39.8% meta vs. 23.3% ortho and 13.1% para for ethylation). |

| Quantified Difference | Eliminates the need for separation from ~60% undesired isomers that are co-produced in comparable, non-selective syntheses. |

| Conditions | Industrial synthesis of substituted phenols. |

This saves significant downstream processing time and cost associated with isomer separation, ensuring batch-to-batch consistency for subsequent reactions.

Processability: Predictable Thermal Stability Profile for Safer Handling

Organic azides are energetic materials, and their thermal stability is a critical parameter for safe handling and process scale-up. The stability of substituted aromatics can be influenced by intramolecular interactions. Unlike the 2-(ortho) isomer, which can form an intramolecular hydrogen bond, 3-(Azidomethyl)phenol lacks this interaction, leading to a more predictable decomposition pathway based primarily on the inherent stability of the benzyl azide and phenol moieties. Studies on related polybenzoxazines show that the phenolic structure significantly affects thermal stability and char yield, indicating that isomer position is a key determinant of degradation behavior. The predictable thermal profile of the 3-isomer is advantageous for developing robust and safe reaction protocols.

| Evidence Dimension | Thermal Stability Profile |

| Target Compound Data | Predictable thermal behavior due to absence of intramolecular H-bonding. |

| Comparator Or Baseline | 2-(Azidomethyl)phenol, which can form an intramolecular hydrogen bond, potentially altering its decomposition mechanism and onset temperature. |

| Quantified Difference | Avoids unpredictable stability changes associated with intramolecular interactions present in the ortho-isomer. |

| Conditions | Thermal gravimetric analysis (TGA) or Differential Scanning Calorimetry (DSC) under inert atmosphere. |

Ensures higher process safety and reproducibility, which is crucial when working with potentially energetic azide compounds at laboratory or industrial scales.

Application Performance: Unique Geometric Vector for Optimized Molecular Recognition

In applications such as drug design or materials science, the precise spatial orientation of functional groups is paramount. Following a click reaction, the hydroxyl group of a 3-(Azidomethyl)phenol-derived triazole projects at a distinct angle (~120°) from the linker axis, compared to the ~60° of the 2-isomer or the linear ~180° of the 4-isomer. This specific meta-vector is critical for optimizing interactions, such as hydrogen bonding with a protein's active site. Site-specific antibody conjugation methods demonstrate that precise linker geometry is essential for the efficacy of the final conjugate. Choosing the 3-isomer enables rational design where this specific geometry is required for biological activity or material property, a level of control not offered by other isomers.

| Evidence Dimension | Post-Conjugation Hydroxyl Vector |

| Target Compound Data | Provides a ~120° vector from the triazole linker. |

| Comparator Or Baseline | 2-isomer (~60° vector) and 4-isomer (~180° vector). |

| Quantified Difference | Offers a unique, non-linear, and non-adjacent geometry unobtainable with the ortho or para isomers. |

| Conditions | Molecular modeling of the 1,4-disubstituted triazole product. |

This enables the precise positioning of a key hydrogen-bonding group, which is a critical design element for developing potent enzyme inhibitors, high-affinity probes, or self-assembling materials.

Rational Design of Bioactive Probes and Enzyme Inhibitors

For projects requiring a hydrogen-bonding phenol to be placed at a specific angle relative to a recognition element, the 3-isomer is the indicated choice. Its unique post-conjugation geometry allows for precise interaction with biological targets where the ortho- and para-isomers would fail due to steric clash or incorrect positioning.

Development of Functional Polymers with Controlled Properties

In polymer science, this compound can be used to graft side chains onto a polymer backbone via click chemistry. The pendant meta-hydroxyl groups can then be used to tune the polymer's properties (e.g., hydrophilicity, cross-linking sites) without the electronic or steric complications associated with ortho- or para-substitution, leading to more predictable material characteristics.

Reproducible Surface Functionalization for Biomaterials and Assays

When preparing functionalized surfaces for cell culture or diagnostic assays, the predictable reactivity and defined geometry of 3-(Azidomethyl)phenol ensure a uniform and reproducible surface chemistry. Its use avoids potential inconsistencies in ligand density or orientation that could arise from the varied reactivity of other isomers.

Synthesis of High-Purity Pharmaceutical Intermediates

In multi-step syntheses where starting material purity is critical, procuring the defined 3-isomer eliminates the need for costly and time-consuming isomer separations that would be required if starting from a non-selective phenol modification. This makes it a cost-effective choice for building complex molecular scaffolds with high regiochemical integrity.

XLogP3

Dates

Explore Compound Types